Succinonitrile-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Succinonitrile and Deuterium: Core Concepts

To understand succinonitrile-d4, it's helpful to first consider its non-deuterated form and the rationale for deuteration.

- Succinonitrile is a dinitrile compound with the formula

N≡C-CH₂-CH₂-C≡N[1]. It appears as colorless, waxy crystals with a melting point of 58 °C [1]. Its primary industrial use is as a precursor for 1,4-diaminobutane in nylon production [2]. A emerging application is as a solid-state electrolyte solvent in lithium batteries [1] [2]. - The Deuterium Isotope Effect is the key reason for creating deuterated compounds like this compound. Replacing hydrogen with deuterium (a hydrogen isotope with a proton and a neutron) creates a stronger carbon-deuterium (C–D) bond compared to a carbon-hydrogen (C–H) bond [3]. This bond is more stable and cleaves more slowly, which can slow down the metabolic breakdown of a compound in the body. This is a valuable strategy in pharmaceutical development to improve a drug's half-life, reduce toxic metabolite formation, or alter its pharmacokinetic profile [3] [4].

Guide to this compound

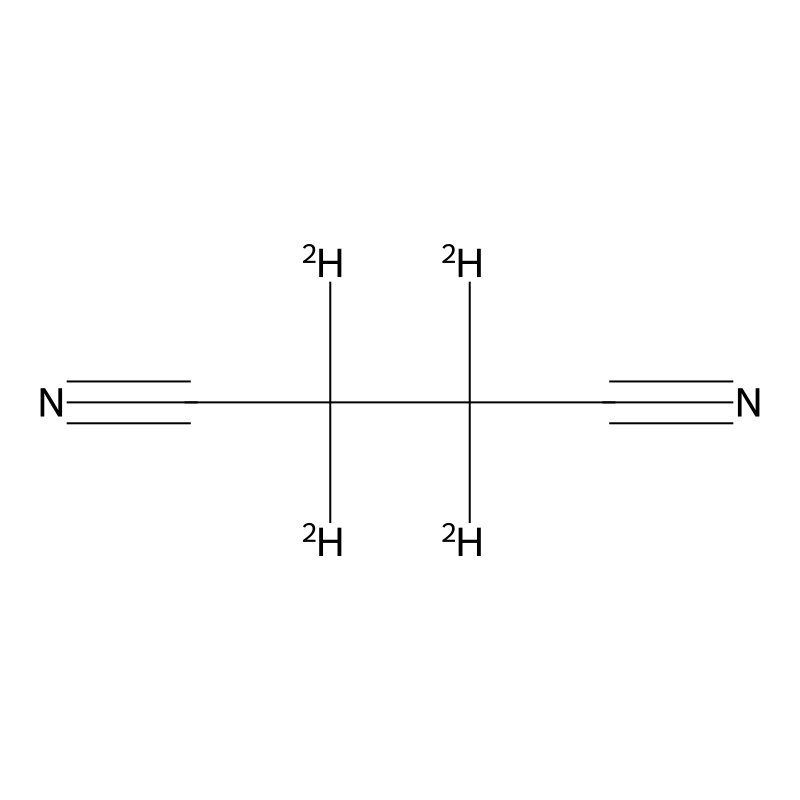

The "d4" in this compound indicates that four hydrogen atoms have been replaced by deuterium. Based on standard deuteration practices, these atoms are almost certainly the four hydrogens in the two -CH₂- (methylene) groups.

The table below summarizes the key information for the deuterated compound, inferred from the properties of succinonitrile and standard deuteration effects.

| Property | Description for this compound |

|---|---|

| Systematic Name | Butanedinitrile-d4 |

| Molecular Formula | C4D4N2 |

| CAS Number | Information not available in search results |

| Structure | N≡C-CD2-CD2-C≡N |

| Primary Application | Internal Standard in Mass Spectrometry: Its distinct mass allows for precise quantification of non-deuterated succinonitrile or related metabolites in complex biological samples [5] [4]. |

| Key Characteristic | The C–D bonds are resistant to certain metabolic and chemical degradation pathways (Kinetic Isotope Effect) [3]. |

| Synthetic Challenge | Avoiding deuterium loss or scrambling during synthesis, particularly when creating synthetic precursors with carbonyl groups (oxo precursors) [6]. |

Synthesis and Analytical Methods

While a specific, step-by-step protocol for this compound is not provided in the search results, the following general methodologies are applicable.

Synthetic Workflow

The synthesis of deuterated compounds like this compound often involves using deuterated building blocks. The following diagram outlines a generalized convergent strategy based on these principles.

Synthetic strategy for this compound using a convergent approach with a deuterated synthon.

Key Techniques from Literature:

- Deuterated Synthon Approach: A robust method involves creating a small, deuterated molecular unit (a "synthon") and coupling it to a non-deuterated partner [6]. A common strategy is to convert propargyl alcohol into a deuterated propyl iodide derivative, which can then be used in a Wittig reaction [6].

- Handling Volatile Intermediates: A specific improvement noted in deuterated synthesis is converting a volatile alcohol intermediate into a non-volatile tosylate, and then to an iodide, which performs better in subsequent Wittig reactions [6].

- Photocatalytic Coupling (Potential Method): A novel, non-deuterated synthesis of succinonitrile involves the photocatalytic dehydrogenative coupling of acetonitrile [2]. A potential route to the deuterated compound could involve using acetonitrile-d₃ (CD₃CN) as a feedstock, though this is speculative and not reported.

Analytical Characterization

Confirming the structure and isotopic purity of this compound requires a combination of techniques.

- Mass Spectrometry (MS): This is the primary tool. It verifies the increase in molecular mass and is used to quantify the level of deuterium incorporation (isotopic enrichment) [5] [4].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (

²H-NMR) or proton NMR (¹H-NMR) can confirm the specific locations of the deuterium atoms and the absence of proton signals in the deuterated positions [4].

Application in Drug Discovery and Development

The use of deuterated compounds has evolved from a "deuterium switch" strategy to an integral part of novel drug discovery [3].

- Deuterium Switch: Creating a deuterated version of an existing drug to improve its properties. Deutetrabenazine (for Huntington's disease) is a successful example, showing a superior pharmacokinetic profile allowing for lower dosing frequency [3].

- De Novo Deuterated Drugs: Incorporating deuterium early in the discovery of new chemical entities. Deucravacitinib (for psoriasis) is the first FDA-approved example, where deuteration prevents the formation of a non-selective metabolite, preserving drug specificity [3].

- Stable Isotope Tracers: this compound itself would be used as an Internal Standard in Mass Spectrometry-based assays to accurately measure concentrations of natural succinonitrile in biological systems, a technique critical for tracking oxidative stress or metabolic pathways [6] [5] [4].

Future Outlook

The field of deuterated pharmaceuticals is maturing. The success of recent drugs has validated deuteration as a strategy to optimize pharmacokinetics and safety profiles [3]. Future directions include overcoming the synthetic and analytical challenges associated with complex deuterated molecules and expanding their application into new therapeutic areas [3] [4].

References

- 1. - Wikipedia Succinonitrile [en.wikipedia.org]

- 2. Photocatalytic dehydrogenative C-C coupling... | Nature Communications [nature.com]

- 3. Deuterium in drug discovery: progress, opportunities and ... [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated Compounds [simsonpharma.com]

- 5. US20110282587A1 - Computer readable storage ... [patents.google.com]

- 6. A new approach to the synthesis of polyunsaturated deuterated ... [pmc.ncbi.nlm.nih.gov]

Succinonitrile-d4: Basic Chemical Profile

Succinonitrile-d4 (CAS 23923-29-7) is a deuterium-labeled analog of succinonitrile, where the four hydrogen atoms are replaced with deuterium. This isotopic substitution makes it valuable for spectroscopic studies and tracing molecular interactions in research [1] [2].

| Property | Description |

|---|---|

| CAS Number | 23923-29-7 [1] [2] |

| Linear Molecular Formula | NCCD₂CD₂CN [1] |

| Average Molecular Weight | 84.11 g/mol [1] |

| Melting Point | 49-56 °C [2] |

| Physical Form | Crystalline solid [2] |

| Primary Use | Research & Development [2] |

Key Research Application: Solid-State Electrolytes

The most prominent and well-documented research application for succinonitrile (SN) is in the development of solid-state lithium metal batteries (LMBs). While most studies use the standard compound, this compound would be employed in similar contexts where isotopic labeling is required to gain deeper mechanistic insights [3] [4] [5].

Succinonitrile functions as a key component in solid polymer electrolytes (SPEs) or plastic crystal electrolytes due to its high ability to dissolve lithium salts and conduct Li+ ions through its molecular isomerism [3] [5]. The experimental focus is on stabilizing the interface between the succinonitrile-based electrolyte and the lithium metal anode to prevent corrosion from its cyanide groups and to suppress the growth of lithium dendrites [3].

The diagram below illustrates a key experimental strategy to address the challenge of interface stability in these batteries.

Experimental Performance in Battery Cells

Research demonstrates that stabilizing the SN/Li anode interface leads to significant performance improvements in solid-state batteries. The table below summarizes key electrochemical data from recent studies.

| Electrolyte System / Cell Configuration | Key Electrochemical Properties & Performance | Citation |

|---|

| SN-based electrolyte with conformation inversion strategy (using PAMPSLi brushes) in Li|LiFePO₄ battery. | Discharge capacity: 115.0 mAh g⁻¹ after 1,500 cycles at 3C. Excellent long-term cycling stability. | [3] | | Composite Solid Electrolyte (pSCN/LLZTO) via SN polymerization on garnet surface. Li|LNMO battery. | Capacity retention: 88.59% over 200 cycles at 1C. Li⁺ transference number: 0.89. Ionic conductivity: 3.54 × 10⁻⁵ S cm⁻¹ at 30°C. | [4] | | Mixed organic/ionic liquid electrolyte (MOILE) with 5 wt% SN additive. | Ionic conductivity: Increased from ~14 to ~26 mS·cm⁻¹ at room temperature. Capacity retention: LiCoO₂ cathode with SN showed only 14% capacity loss vs. 39% without SN at 50th cycle. | [5] |

Procurement Information

This compound is a specialty chemical offered by various suppliers for research purposes. One supplier lists a 5 mg sample with a purity of 95.00% at a price of $497.95 [2].

References

- 1. CAS 23923-29-7 | Sigma-Aldrich [sigmaaldrich.com]

- 2. - SUCCINONITRILE | 23923-29-7 D 4 [chemicalbook.com]

- 3. Conformation inversion of succinonitrile towards long-life ... [sciencedirect.com]

- 4. Polymerization of succinonitrile on a garnet surface for ... [pubs.rsc.org]

- 5. The Use of Succinonitrile as an Electrolyte Additive for ... [pmc.ncbi.nlm.nih.gov]

Side-by-Side Comparison: Succinonitrile vs. Succinonitrile-d4

| Property | Succinonitrile | Succinonitrile-d4 |

|---|---|---|

| Chemical Formula | C₄H₄N₂ [1] [2] [3] | C₄D₄N₂ [4] |

| Molecular Weight | 80.09 g·mol⁻¹ [2] [5] [3] | ~84.11 g·mol⁻¹ (Estimated) |

| CAS Registry Number | 110-61-2 [1] [6] [2] | 23923-29-7 [4] |

| Isotopic Purity | Not Applicable | 98 atom % D [4] |

| Melting Point | 50-58 °C (literature range) [1] [6] [2] | 49-56 °C (literature) [4] |

| Chemical Structure | N#C–CH₂–CH₂–C#N [1] [6] | N#C–CD₂–CD₂–C#N [4] |

| Primary Application | Plastic crystal in solid polymer electrolytes [7] [6] [8]; Precursor to 1,4-diaminobutane [6] [8] | Deuterated standard for analytical applications (e.g., NMR, MS) [4] [9] |

| Quality/Assay | ≥97.0% to >99.0% (GC) [6] [5] | 99% (CP) [4] |

The following diagram illustrates the primary roles and relationships of these two compounds in a research context:

Detailed Properties and Applications

Succinonitrile

Succinonitrile is a colorless, waxy solid at room temperature with a melting point around 58 °C [1]. Its most significant characteristic is its plastic crystalline nature [7] [6] [8]. This property makes it exceptionally valuable in materials science, particularly as a solid-state plasticizer.

- Role in Solid Polymer Electrolytes: In devices like dye-sensitized solar cells (DSSCs) and solid-state batteries, Succinonitrile is blended with polymers like poly(ethylene oxide) (PEO). It reduces the crystallinity of PEO, which greatly enhances the ionic conductivity of the electrolyte, allowing ions to move more freely [7]. Its high dielectric constant ( ~55 at 25°C) also helps dissociate ionic salts [7].

- Ion Conduction: It acts as a solid solvent (plastic crystal) that facilitates the transport of cations, such as lithium ions (Li⁺), through its structure [7] [5].

This compound

This compound is a deuterated analog, meaning its four hydrogen atoms (H) are replaced with deuterium (D), a heavier, stable isotope of hydrogen [4]. This subtle change has a minimal effect on its basic physical chemistry (like melting point) [4] but a profound impact on its spectroscopic properties.

- Role as an Analytical Standard: It is primarily used as a reference standard in analytical chemistry techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [4] [9]. Its distinct spectroscopic signature allows researchers to accurately identify and quantify related compounds in complex mixtures.

Experimental Protocol: Preparing a Solid Polymer Electrolyte Blend

The following methodology is adapted from research on preparing PEO-Succinonitrile blends for solid electrolytes [7]. This protocol outlines the key steps for creating a homogeneous mixture where Succinonitrile acts as a plasticizer.

Procedure Details:

- Formulation: Weigh out the desired molar ratios of high molecular weight Poly(Ethylene Oxide) (PEO) and Succinonitrile. A common research formulation is (1-x)PEO : (x)SN, where x is typically between 0.1 and 0.25 mole fraction [7].

- Solution Preparation: Dissemble both components in a common, volatile solvent such as acetonitrile or methanol. The solution should be stirred vigorously until both the polymer and Succinonitrile are completely dissolved, forming a clear, homogeneous solution [7].

- Film Casting: Pour the resulting solution onto a clean, level substrate like a Petri dish or Teflon plate.

- Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature. This controlled evaporation is crucial for forming a uniform film.

- Drying: Place the film under vacuum for several hours to remove any traces of residual solvent [7].

- Final Product: The result is a flexible, self-standing solid polymer electrolyte film ready for characterization (e.g., Ionic Conductivity via Impedance Spectroscopy, Thermal Analysis via DSC, Structural Analysis via XRD/FT-IR) [7].

Conclusion

- Use Succinonitrile as a functional material when developing advanced solid-state electrolytes for energy storage or conversion devices.

- Use This compound as an analytical tool when you need a precise reference standard for spectroscopic identification and quantification.

References

- 1. Succinonitrile [en.wikipedia.org]

- 2. Succinonitrile | 110-61-2 [chemicalbook.com]

- 3. Butanedinitrile - the NIST WebBook [webbook.nist.gov]

- 4. - Succinonitrile D 98atom 23923-29-7 d 4 [sigmaaldrich.com]

- 5. Succinonitrile 110-61-2 | TCI AMERICA [tcichemicals.com]

- 6. Succinonitrile purum, = 97.0 GC 110-61-2 [sigmaaldrich.com]

- 7. Tetramethyl Succinonitrile Blend for Redox Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Succinonitrile 99 110-61-2 [sigmaaldrich.com]

- 9. Succinonitrile d4, by Merck Group - Product details [pubcompare.ai]

Succinonitrile d4 analytical quantification protocol

Framework for Your Application Notes

Since the search could not retrieve a complete protocol, here is a general framework you can use as a template to structure your own application notes once you find the necessary data.

| Section | Description & Key Content to Include |

|---|---|

| 1. Objective | Briefly state the goal (e.g., "To develop and validate a precise LC-MS/MS method for the quantification of Succinonitrile-d4 in [specific matrix] using this compound as an internal standard."). |

| 2. Materials & Reagents | List chemicals, reference standards (this compound, and the analytic of interest), solvents, and equipment (e.g., HPLC system, mass spectrometer, column type). |

| 3. Sample Preparation | Detail the step-by-step procedure: weighing, dilution, extraction, purification, filtration, etc. |

| 4. Instrumental Parameters | Specify all instrument settings in a table: mobile phase composition, flow rate, column temperature, injection volume, MS ionization mode, and monitored ions (MRM transitions). |

| 5. Validation Data | Create tables summarizing results for key validation parameters: linearity range, precision (RSD%), accuracy (%), limit of detection (LOD), and limit of quantification (LOQ). |

Suggested Experimental Workflow

The diagram below outlines a logical workflow for developing an analytical method, which you can adapt for this compound quantification.

Application Note: Quantitative Analysis Using a Deuterated Internal Standard in Mass Spectrometry

Introduction

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds (d4), are crucial in quantitative mass spectrometry. They correct for analyte loss during sample preparation and mitigate matrix effects during ionization, significantly improving the accuracy and precision of data. The general principle involves adding a known quantity of the SIL-IS to a sample before processing. The ratio of the native analyte's signal to the internal standard's signal is then used for quantification, normalizing for any variability in the analytical workflow [1].

Experimental Protocol

This protocol details a general method for quantifying an analyte using its deuterated internal standard, applicable to biological samples like urine or plasma.

2.1 Materials and Reagents

- Analyte Standard: (e.g., Succinonitrile).

- Deuterated Internal Standard: (e.g., Succinonitrile-d4).

- Solvents: High-purity diethyl ether, methanol, and/or acetonitrile.

- Biological Sample: (e.g., Urine, plasma).

- Reference Standard Solution: For creating calibration curves.

2.2 Sample Preparation Workflow The following diagram illustrates the core sample preparation steps:

2.3 Instrumental Analysis: GC-MS The prepared sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

- Gas Chromatography: Separation is typically performed. A general method could use an Rxi-5ms capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) with helium as the carrier gas. The oven temperature program should be optimized for the analyte's properties [2].

- Mass Spectrometry: Detection is achieved using selected ion monitoring (SIM) or scan mode. The key is to monitor characteristic (quantifier) ions for both the native analyte and the internal standard. The table below outlines the data to be recorded [2].

Table 1: Mass Spectrometry Parameters for Analyte and Internal Standard

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

|---|---|---|---|

| Analyte | To be determined | Base peak for analyte | Confirmatory ion for analyte |

| Internal Standard | To be determined | Base peak for internal standard | Confirmatory ion for internal standard |

2.4 Data Normalization and Calculation The intensity of the native analyte is normalized against the intensity of the deuterated internal standard to generate a response ratio. This ratio is then used for quantification [1]. The logical flow of data processing is shown below.

Method Validation Data

The following table summarizes key performance characteristics that should be determined during method validation.

Table 2: Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Extraction Recovery | ~80% (e.g., 78-81% for similar nitriles) [2] | Consistent and high |

| Linear Range | To be determined | R² > 0.99 |

| Precision (RSD) | < 10% [2] | < 15% |

| LOD / LOQ | To be determined | Signal-to-noise > 3 / 10 |

Discussion

Using a deuterated internal standard is the most effective approach for robust quantification. It accounts for losses during sample preparation (like the ~80% recovery in liquid-liquid extraction) and corrects for signal suppression or enhancement in the mass spectrometer ion source [2] [1]. While this protocol provides a general framework, parameters like GC temperature programs and MS ions must be optimized in the laboratory for this compound and its native compound.

References

Application Note: Quantitative NMR (qNMR) for Small Molecule Quantification

1. Principle of the Method Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a robust analytical technique that leverages the direct proportionality between the integral area of an NMR signal and the number of nuclei giving rise to that signal [1]. This principle allows for the accurate determination of the concentration or purity of an analyte in a solution by comparing its signal to that of a reference standard with known concentration [2].

2. Materials and Equipment

- NMR Spectrometer: Preferably a high-field instrument (e.g., 400 MHz or higher).

- NMR Probe: A broadband inverse (BBI) or triple-resonance (TXI) probehead suitable for quantitative acquisition.

- NMR Tubes: High-quality, matched tubes (e.g., 5 mm outer diameter).

- Deuterated Solvent: Choose a solvent that adequately dissolves your analyte and internal standard (e.g., CDCl₃, DMSO-d₆).

- Internal Standard: A high-purity compound with a known, sharp signal that does not overlap with analyte signals. Common choices are presented in [2].

- Analytical Balance: A high-precision microbalance.

- Volumetric Glassware: For accurate solution preparation.

3. Detailed Experimental Procedure

3.1. Sample Preparation

- Accurately weigh the analyte (e.g., Succinonitrile-d4, if available).

- Precisely weigh a known amount of the internal standard into the same vial.

- Transfer the mixture quantitatively into a volumetric flask using an appropriate deuterated solvent.

- Dilute to the mark with the solvent and mix thoroughly to ensure a homogeneous solution.

3.2. NMR Data Acquisition Transfer the prepared solution into a clean, dry NMR tube. The acquisition parameters must be carefully set to ensure quantitative results [1]:

- Pulse Sequence: Use a simple single-pulse (zg) experiment.

- Relaxation Delay (D1): Set to ≥ 5 times the longitudinal relaxation time (T1) of the slowest-relaxing nucleus being quantified. A value of 30-60 seconds is typically sufficient.

- Number of Scans (NS): Acquire a sufficient number of scans to ensure a good signal-to-noise ratio (e.g., 16-64).

- Pulse Angle (P1): A 90° excitation pulse is recommended for quantitative accuracy.

- Acquisition Time: Typically 2-4 seconds.

3.3. Data Processing

- Apply an exponential window function (e.g., LB = 0.3 Hz) to the Free Induction Decay (FID).

- Perform Fourier Transformation.

- Manually phase the spectrum correctly.

- Apply a baseline correction across the entire spectral range.

- Integrate the signals of the internal standard and the analyte.

Workflow for qNMR Analysis

The following diagram illustrates the key stages of the qNMR quantification process, from sample preparation to final calculation.

Key Parameters for qNMR Analysis

The table below summarizes the critical parameters that must be controlled and reported for a reliable qNMR assay.

| Parameter | Recommendation / Typical Value | Rationale & Considerations |

|---|---|---|

| Internal Standard | High purity, sharp singlet, non-overlapping signal (e.g., 1,4-Dinitrobenzene, Maleic acid) [2]. | Ensures accurate quantification. The signal must be resolved from both analyte and residual solvent peaks. |

| Relaxation Delay (D1) | 30-60 seconds (must be ≥ 5 x T1 of the slowest relaxing proton). | Allows for complete spin-lattice relaxation between scans, preventing signal saturation and ensuring integral accuracy [1]. |

| Pulse Angle | 90° | Provides the maximum signal intensity for a given number of spins, optimizing quantitative accuracy. |

| Number of Scans (NS) | 16-64 | Balances acquisition time with the need for a high signal-to-noise (S/N) ratio, typically > 250:1 for quantitative peaks. |

| Sample Concentration | Millimolar (mM) range. | Must be within the linear range of the spectrometer's receiver. High concentrations are preferred for good S/N. |

| Data Processing | Proper phasing and baseline correction. | Critical for obtaining correct integral values. Incorrect baseline is a major source of error in qNMR [1]. |

Quantification Calculation

The purity or concentration of the analyte ((P_x)) is calculated using the following formula, which accounts for the relative integral areas, number of nuclei, molar masses, and masses of the analyte and standard [2]:

[ P_x = \frac{I_x}{I_{std}} \times \frac{N_{std}}{N_x} \times \frac{M_x}{M_{std}} \times \frac{m_{std}}{m_x} \times P_{std} ]

Where:

- (P_x) and (P_{std}) are the purities of the analyte and internal standard, respectively.

- (I_x) and (I_{std}) are the NMR integral areas of the analyte and standard.

- (N_x) and (N_{std}) are the number of protons contributing to the integrated signals for the analyte and standard.

- (M_x) and (M_{std}) are the molar masses (g/mol) of the analyte and standard.

- (m_x) and (m_{std}) are the weighed masses (g) of the analyte and standard.

Important Notes and Limitations

- Method Verification: This protocol is a general framework. It must be validated for the specific analyte (this compound) and internal standard chosen, assessing parameters like precision, accuracy, and robustness.

- Relaxation Times: Knowledge of the T1 relaxation times for the protons of interest is crucial for setting the correct relaxation delay. These can be determined experimentally using an inversion-recovery experiment.

- Solvent and Temperature: Ensure the deuterated solvent fully dissolves both the analyte and standard. Controlling the probe temperature during acquisition is also important for signal stability.

- Spectral Overlap: Choose an internal standard whose NMR signals do not overlap with those of the analyte or any impurities.

References

Comprehensive Application Notes and Protocols for Succinonitrile-Based Solid-State Electrolytes in Lithium Metal Batteries

Introduction and Scientific Background

The relentless pursuit of enhanced energy storage solutions has positioned lithium metal batteries (LMBs) as promising candidates for next-generation battery technology due to their high theoretical capacity (3,860 mAh g⁻¹) and low electrochemical potential (-3.04 V versus standard hydrogen electrode). However, critical challenges related to safety concerns with flammable liquid electrolytes and uncontrolled lithium dendrite growth have hindered their commercial implementation. Solid-state electrolytes have emerged as a potential solution to these challenges, with succinonitrile (SN)-based systems demonstrating exceptional promise for creating safe, high-energy-density batteries capable of operation across an extensive temperature range.

Succinonitrile (N≡C–CH₂–CH₂–C≡N) is an organic crystalline compound that exhibits a plastic-crystalline phase at room temperature, characterized by long-range structural order with rotational disorder of molecules. This unique combination results in a solid-state material with liquid-like transport properties, making it an ideal matrix for solid-state ionic conductors [1]. The pioneering work published in Nature Materials in 2004 first established SN as a universal matrix for solid-state ionic conductors, demonstrating conductivity values reaching 3 mS cm⁻¹ at 25°C – approximately two orders of magnitude higher than conventional polymer electrolytes [1]. This breakthrough opened avenues for developing easily processed solid electrolytes with performance characteristics competitive with liquid systems.

Recent advances in electrolyte engineering have further expanded the applications of SN-based electrolytes. Research published in 2025 demonstrates that SN-dominated solvation chemistry combined with fluoroethylene carbonate (FEC)-derived interface engineering enables wide-temperature-range operation of LMBs while optimally tuning electrolyte microstructures for facile Li-ion conduction [2]. The integration of these components facilitates the creation of mechanically and chemically stable interphases critical for long-term battery cycling stability. These developments highlight the continuing evolution of SN-based electrolyte systems toward practical implementation in advanced battery technologies.

Material Properties and Advantages of Succinonitrile

Fundamental Characteristics

Succinonitrile possesses several unique physicochemical properties that make it particularly suitable for electrolyte applications in advanced batteries. As a highly polar medium in its plastic-crystal form, SN demonstrates exceptional solvating power for a wide variety of lithium salts, enabling the preparation of numerous materials with high ionic conductivity [1]. The plastic-crystalline phase of SN exhibits high diffusivity and significant plasticity, allowing for ease of processing and formulation into various electrochemical devices [1]. These characteristics stem from the molecular structure of SN, which consists of a simple dinitrile arrangement (N≡C–CH₂–CH₂–C≡N) that facilitates rotational disorder in the crystalline state while maintaining structural integrity.

The high dielectric constant of succinonitrile (approximately 55 at 25°C) enables effective salt dissociation, which is crucial for achieving high ionic conductivity in solid-state systems [1]. This property allows SN-based electrolytes to generate sufficient free charge carriers for efficient ion transport, addressing a common limitation in many solid electrolyte systems. Additionally, SN exhibits a low melting point (approximately 58°C for the pure crystalline form) and forms a plastic crystal phase between -40°C and 58°C, providing a wide operational temperature window for battery applications [2]. The combination of these properties creates an exceptional host matrix for creating solid-state ionic conductors with performance characteristics approaching those of liquid electrolytes.

Electrochemical Advantages

Enhanced Ionic Conductivity: SN-based solid electrolytes achieve ionic conductivities up to 3 mS cm⁻¹ at room temperature, significantly surpassing traditional polymer electrolytes by approximately two orders of magnitude [1]. This high conductivity stems from the unique plastic-crystalline structure that facilitates rapid ion transport while maintaining solid-state characteristics.

Interphase Stabilization: Succinonitrile participates in the formation of protective interphase layers on both electrodes. On the anode side, SN contributes to forming a stable solid-electrolyte interphase (SEI) rich in Li₃N, which prevents unwanted side reactions and suppresses lithium dendrite growth [2] [3]. On the cathode side, SN promotes the build-up of an electron- and nitrogen-rich C≡N-based cathode-electrolyte interface that mitigates transition metal-ion dissolution, microcrack formation, and structural degradation in high-voltage cathodes like NCM811 [2].

Wide Temperature Operation: The integration of SN with complementary materials such as 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) enables battery operation across an extended temperature range [2]. TTE exhibits low solvation power and enables the formation of desirable Li-ion conduction pathways, including a deep depression of the electrolyte melting point and low-viscosity Li-ion channels for low-temperature operation.

Experimental Protocols

Electrolyte Preparation and Formulation

3.1.1 SN-Based Composite Solid Electrolyte (CSE) Preparation

The preparation of high-performance SN-based composite solid electrolytes requires meticulous control of composition and processing parameters. The following protocol describes the synthesis of a PVDF-HFP-LLZTO-SN-LiTFSI composite electrolyte with demonstrated ionic conductivity of 1.11 mS·cm⁻¹ without liquid electrolytes [4]:

Step 1: Polymer Matrix Fabrication: Prepare a porous PVDF-HFP matrix using electrospinning techniques. Dissolve PVDF-HFP pellets in a 7:3 weight ratio mixture of acetone and N,N-dimethylformamide (DMF) to achieve a 12% (w/v) solution. Stir the mixture for 12 hours at 50°C until complete dissolution. Transfer the solution to a syringe with a 21-gauge stainless steel needle and electrospin at a voltage of 15-20 kV with a flow rate of 1.0 mL/h. Collect the nanofibers on an aluminum foil-covered collector located 15 cm from the needle tip. The resulting fibrous membrane should be vacuum-dried at 60°C for 24 hours to remove residual solvent [4].

Step 2: LLZTO Filler Incorporation: Incorporate Li₆.₅La₃Zr₁.₅Ta₀.₅O₁₂ (LLZTO) ceramic filler into the polymer matrix using two complementary approaches. For the first method, disperse LLZTO nanoparticles (10-20% by weight relative to polymer) directly into the electrospinning solution and process as described above. For the second approach, create an LLZTO slurry by dispersing 0.5-1.0 g of LLZTO powder in ethanol, then vacuum-filtrate the slurry through the pre-formed PVDF-HFP membrane to achieve uniform ceramic distribution [4].

Step 3: Succinonitrile and Salt Addition: Prepare the electrolyte solution by dissolving lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in molten succinonitrile at a molar ratio of 1:4 to 1:6 (LiTFSI:SN). Heat the mixture to 70°C with continuous stirring until a homogeneous transparent liquid forms. Then, infiltrate the SN-LiTFSI solution into the PVDF-HFP-LLZTO composite membrane by drop-casting followed by vacuum-assisted impregnation. Allow the membrane to saturate completely before removing excess electrolyte [4].

3.1.2 Wide-Temperature-Range Electrolyte Formulation

For applications requiring extended temperature operation, the following formulation optimized for wide-temperature performance has been demonstrated in recent research [2]:

Step 1: Base Electrolyte Preparation: Combine succinonitrile with LiTFSI at a 3:1 molar ratio (SN:Li) and heat at 70°C until completely molten and homogeneous. This creates the primary conductive matrix with high ionic conductivity.

Step 2: Additive Incorporation: Introduce fluoroethylene carbonate (FEC) at 5-10% by weight and 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) at 15-20% by weight to the molten SN-LiTFSI mixture. Maintain temperature at 70°C with continuous stirring for 2 hours to ensure complete mixing [2].

Step 3: Thermal Treatment: Subject the final electrolyte mixture to a stepwise thermal annealing process by first maintaining at 80°C for 1 hour, then cooling slowly to room temperature at a rate of 0.5°C per minute. This process enhances the uniformity and stability of the resulting solid electrolyte [2].

Cell Assembly and Testing Protocols

3.2.1 Symmetric Li|Li Cell Assembly

Symmetric Li|Li cells provide critical information about interface stability and lithium deposition behavior:

Electrode Preparation: Punch lithium metal discs (diameter: 15 mm, thickness: 200-500 μm) in an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm). Polish the lithium surface gently with a stainless steel blade to remove native passivation layers immediately before use.

Cell Assembly: Assemble CR2032 coin cells by placing the SN-based electrolyte membrane between two lithium electrodes. Apply uniform pressure of 1-2 MPa during cell assembly to ensure intimate contact between electrolyte and electrodes. Use polypropylene or stainless steel spacers as needed to maintain consistent stack pressure [4].

Cycling Conditions: Cycle the symmetric cells at current densities ranging from 0.1 to 0.5 mA cm⁻² with fixed areal capacity (0.5-1.0 mAh cm⁻²) per half-cycle. Monitor voltage profiles continuously to detect signs of dendrite formation or interface degradation. Stable cycling for >600 hours demonstrates effective dendrite suppression [4].

3.2.2 Full Cell Assembly with High-Voltage Cathodes

Cathode Preparation: Prepare NCM811 cathodes by mixing active material, conductive carbon, and PVDF binder in a ratio of 90:5:5 in N-methyl-2-pyrrolidone (NMP) solvent. Coat the slurry onto aluminum foil (20 μm thickness) using a doctor blade with controlled thickness (100-150 μm wet coating). Dry the electrodes at 120°C under vacuum for 12 hours before calendaring to desired density [2].

Cell Assembly: In an argon-filled glovebox, assemble stacked pouch cells or coin cells with the NCM811 cathode, SN-based electrolyte (50-100 μm thickness), and lithium metal anode (or graphite anode for lithium-ion configurations). Include current collectors and appropriate spacers to maintain uniform stack pressure [2].

Electrochemical Testing: Cycle the full cells between 2.8-4.3 V at various C-rates (0.1C to 2C) at temperatures ranging from -20°C to 60°C. Evaluate cycle life, rate capability, and voltage polarization to assess overall performance. Characterize capacity retention over >200 cycles to verify long-term stability [2] [4].

Performance Characterization Data

Ionic Conductivity and Electrochemical Properties

Table 1: Electrochemical Properties of Different SN-Based Electrolyte Formulations

| Electrolyte Composition | Ionic Conductivity at 25°C (mS cm⁻¹) | Activation Energy (eV) | Li⁺ Transference Number | Electrochemical Window (V) |

|---|---|---|---|---|

| SN-LiTFSI (1:4) [1] | 3.0 | 0.25 | 0.5 | 4.5 |

| PVDF-HFP-LLZTO-SN-LiTFSI [4] | 1.11 | 0.31 | 0.62 | 4.8 |

| SN-FEC-TTE-LiTFSI [2] | 2.4 | 0.22 | 0.58 | 5.1 |

| PEO-LiTFSI (comparison) [1] | 0.01-0.1 | 0.40 | 0.2-0.3 | 3.8 |

The data presented in Table 1 demonstrates the superior ionic conductivity of SN-based electrolytes compared to conventional polymer electrolytes like PEO. The addition of ceramic fillers (LLZTO) and interface modifiers (FEC, TTE) further enhances the electrochemical stability window, enabling compatibility with high-voltage cathode materials. The Li⁺ transference numbers exceeding 0.5 in optimized formulations indicate predominantly cationic conduction, which reduces concentration polarization during cycling and improves rate capability.

Battery Performance Metrics

Table 2: Performance of Lithium Metal Batteries with SN-Based Electrolytes

| Battery Configuration | Cycle Life (cycles) | Capacity Retention (%) | Operating Temperature Range (°C) | Coulombic Efficiency (%) |

|---|---|---|---|---|

| Li|SN-Based Electrolyte|Li [4] | >600 (symmetric) | - | 25 | - |

| Li|SN-CSE|LiFePO₄ [4] | >200 | 85.3 | 25 | 99.5 |

| Li|SN-FEC-TTE|NCM811 [2] | 150 | 88.7 | -20 to 60 | 99.8 |

| Li|SN-CSE|Li-O₂ [4] | 100 | - | 25 | - |

The performance metrics summarized in Table 2 highlight the exceptional cycling stability of cells employing SN-based electrolytes across multiple battery chemistries. The wide operating temperature range enabled by SN-FEC-TTE formulations demonstrates the versatility of these electrolyte systems for applications under varying environmental conditions. The consistently high Coulombic efficiencies approaching 99.8% indicate minimal side reactions and efficient lithium deposition/stripping processes, which are critical for long-term battery durability.

Application Notes and Implementation Guidelines

Practical Considerations for Research Implementation

Moisture Sensitivity: Succinonitrile is moderately hygroscopic and requires handling in controlled atmosphere conditions. All electrolyte preparation and cell assembly steps must be performed in an argon-filled glovebox with maintained H₂O and O₂ levels below 0.1 ppm. Exposure to moisture can lead to hydrolysis of nitrile groups, forming carboxylic acids and ammonia, which degrade electrochemical performance [1] [4].

Thermal Management During Processing: The melting transition of succinonitrile (approximately 58°C) necessitates careful temperature control during electrolyte incorporation into battery cells. Implement a stepwise heating protocol with temperatures not exceeding 80°C to prevent premurent decomposition of components. Slow cooling rates (0.5°C min⁻¹) through the phase transition promote formation of the desired plastic-crystalline phase with optimal conductive properties [2].

Interface Engineering: The formation of stable solid-electrolyte interphases (SEI) on lithium metal anodes critically determines cycling performance. Incorporate fluoroethylene carbonate (FEC) at 5-10 wt% in the formulation to promote the formation of a LiF-rich SEI layer, which enhances mechanical stability and Li⁺ transport while suppressing dendrite growth [2]. For graphite anodes, include vinylene carbonate (VC) at 1-2 wt% to form effective passivation layers.

Specialized Battery Applications

High-Voltage Systems: For batteries utilizing high-voltage cathodes (LiNi₀.₈Mn₀.₁Co₀.₁O₂, LiCoO₂, etc.), the inherent anodic stability of SN-based electrolytes can be further enhanced through the addition of TTE (15-20 wt%), which increases the oxidation threshold to above 5.0 V vs. Li/Li⁺ [2]. This formulation suppresses transition metal dissolution and cathode electrolyte interface (CEI) degradation during high-voltage operation.

Wide-Temperature Applications: The operational temperature range of SN-based electrolytes can be extended to -40°C to 100°C through optimized composition control. For low-temperature performance, incorporate TTE to depress the freezing point and maintain ionic conductivity above 0.1 mS cm⁻¹ at -20°C [2]. For high-temperature stability (up to 100°C), increase the cross-linking density of polymer matrices and incorporate ceramic fillers (LLZTO) to enhance mechanical integrity.

Specialty Battery Systems: SN-based electrolytes demonstrate exceptional utility in advanced battery chemistries including Li-O₂ and Li-CO₂ systems, where their stability against reactive oxygen species and superoxide radicals enables enhanced cycle life [4]. The plastic-crystalline matrix provides a protective environment that mitigates cathode passivation while maintaining high oxygen permeability.

Visualization and Mechanisms

Working Mechanism of SN-Based Composite Electrolytes

The following diagram illustrates the coordinated working mechanisms of SN-based composite electrolytes in lithium metal batteries:

Diagram 1: Working Mechanism of SN-Based Composite Electrolyte in Lithium Metal Batteries

This visualization illustrates how succinonitrile establishes coordinated mechanisms across multiple battery components. The plastic-crystal matrix enables efficient Li⁺ transport through the bulk electrolyte, while participating in the formation of protective interfaces at both electrodes. At the anode, FEC promotes a LiF-rich SEI that prevents dendrite growth and enhances cycling stability. At the cathode, SN facilitates a nitrogen-rich CEI that mitigates transition metal dissolution and structural degradation. The addition of TTE enables wide-temperature operation through melting point depression and low-viscosity channel formation.

Electrolyte Preparation Workflow

The following flowchart details the sequential preparation protocol for high-performance SN-based composite solid electrolytes:

Diagram 2: SN-Based Composite Solid Electrolyte Preparation Workflow

The preparation workflow emphasizes the critical sequential steps for achieving high-performance SN-based electrolytes. The process begins with the creation of a porous polymer matrix through electrospinning, which provides mechanical integrity. Subsequent incorporation of ceramic LLZTO fillers enhances Li⁺ transference number and interfacial stability. The SN-LiTFSI solution preparation at controlled temperature ensures complete salt dissociation before infiltration into the polymer-ceramic matrix. Finally, thermal annealing optimizes the crystalline structure for enhanced conductivity, with rigorous quality control verifying performance specifications before battery integration.

Conclusion

Succinonitrile-based electrolytes represent a transformative approach to solid-state battery development, combining the safety advantages of solid electrolytes with performance characteristics competitive with liquid systems. The protocols and formulations detailed in this document provide researchers with comprehensive methodologies for implementing these advanced materials in various battery configurations. The exceptional ionic conductivity (up to 3 mS cm⁻¹), wide electrochemical window (>5.0 V), and interface stabilization capabilities of properly formulated SN-electrolytes enable their application across diverse battery systems including lithium-metal, lithium-ion, and specialty lithium-air batteries.

The continuing development of SN-based electrolytes focuses on further enhancing interfacial stability, expanding operational temperature ranges, and improving mechanical properties while maintaining high ionic conductivity. Recent advances in multi-component formulations incorporating FEC and TTE demonstrate the potential for creating electrolytes capable of supporting high-voltage cathodes like NCM811 across extensive temperature ranges from -20°C to 60°C [2]. As research progresses, SN-based electrolytes are poised to play a critical role in enabling the next generation of safe, high-energy-density batteries for applications ranging from portable electronics to electric vehicles and grid storage.

References

- 1. The plastic-crystalline phase of succinonitrile as... | Nature Materials [nature.com]

- 2. Succinonitrile-Rich Electrolyte Solvation Structure Enables ... [pubmed.ncbi.nlm.nih.gov]

- 3. Succinonitrile: Enhancing Lithium-Ion Battery Performance ... [nbinno.com]

- 4. A highly ionic conductive succinonitrile-based composite ... [sciopen.com]

Application Note: Succinonitrile-Based Plastic Crystal Electrolytes

1. Introduction Succinonitrile (SN) is a prominent plastic crystal material used to develop solid-state electrolytes for lithium metal and high-voltage batteries. Its high ionic conductivity (up to 10⁻⁴ S/cm at room temperature), excellent electrode compatibility, and feasibility for solvent-free processing make it a promising candidate for safer, energy-dense batteries [1] [2]. This note provides detailed protocols for preparing and characterizing basic SN-based Plastic Crystal Electrolytes (PCEs) and advanced composite formulations.

2. Materials and Preparation

2.1. Basic Plastic Crystal Electrolyte (PCE) This protocol outlines the preparation of a fundamental SN-based electrolyte, adapted from a 2023 study [1].

Materials:

- Succinonitrile (SN, ≥99%)

- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, 99.9%)

- Inert-atmosphere glovebox (O₂ and H₂O < 0.1 ppm)

Procedure:

- Weighing: Inside an argon-filled glovebox, weigh the appropriate mass of SN. For a 0.4 mol/L LiTFSI solution, you would use approximately 1.1g of LiTFSI per 10g of SN.

- Melting: Transfer the SN to a sealed vial and place it in a sand bath or on a hotplate at 70 °C until it fully melts.

- Salt Addition: Add the pre-weighed LiTFSI salt to the molten SN.

- Mixing: Stir the mixture vigorously until a clear, homogeneous solution is obtained. The resulting mixture is the basic PCE.

2.2. Polymer-Composite Plastic Crystal Electrolyte (PCE + Polymer) The following table compares the properties of different polymers when added to the basic PCE, based on the same study [1].

Table 1: Influence of Polymer Additives (10% w/w) on PCE Properties

| Polymer | Key Functional Group | Morphology | Impact on Crystallinity | Ionic Conductivity at RT | Electrochemical Stability Window |

|---|---|---|---|---|---|

| PEO | Ether | Semicrystalline | Increases | Moderate | ≥ 4.5 V vs Li/Li⁺ |

| PVP | Carbonyl | Amorphous | Increases | Moderate | - |

| PEC | Carbonate | Amorphous | Minimal Change | Low | - |

| PAN | Nitrile | Semicrystalline | Increases | 10⁻⁴ S/cm | - |

- Procedure (continued from Section 2.1): 5. After obtaining the clear basic PCE solution, add 10% w/w of the chosen polymer (e.g., PAN, PEO, PVP, or PEC). 6. Continue stirring the mixture at 70 °C until a homogeneous solution is formed, ensuring the polymer is fully integrated.

2.3. Single-Ion Conducting Composite Solid Electrolyte A 2025 study presented a protocol for creating a composite electrolyte with a high lithium-ion transference number using the spontaneous polymerization of SN on a garnet-type ceramic [3].

Materials:

- Li₆.₄La₃Zr₁.₄Ta₀.₆O₁₂ (LLZTO) powder

- Succinonitrile (SN)

- Cellulose membrane (as a mechanical support)

Procedure:

- Surface Polymerization: Mix LLZTO powder with SN and heat the mixture to 90 °C. The oxygen and lanthanum atoms on the LLZTO surface induce the polymerization of SN (forming pSCN) [3].

- Membrane Fabrication: Integrate the resulting LLZTO/pSCN composite into a flexible cellulose-based membrane. A composition with 60 wt% LLZTO (CSE60–cellulose) has been reported to yield optimal results [3].

3. Characterization Protocols and Data

3.1. Thermo-Mechanical Characterization

- Differential Scanning Calorimetry (DSC):

- Protocol: Seal the sample in a hermetic aluminum pan inside a glovebox. Record heat flows over a temperature range of -80 °C to 100 °C. Use a heating and cooling rate of 10 K/min and 5 K/min, respectively, to identify phase transitions and determine the melting temperature and crystallinity of the PCE [1].

- Thermogravimetric Analysis (TGA):

- Protocol: Load the sample into a platinum crucible. Heat from 30 °C to 800 °C at a rate of 10 K/min under a nitrogen or air atmosphere to determine the thermal degradation profile and sublimation onset temperature [1].

- Rheology:

- Protocol: Perform oscillation experiments on molten samples using a parallel plate geometry. Set a frequency of 1 Hz and a temperature range of 5 °C to 80 °C with a heating/cooling rate of 1 K/min to measure the mechanical strength and viscoelastic properties [1].

3.2. Electrochemical Characterization

- Electrochemical Impedance Spectroscopy (EIS):

- Protocol: Assemble a symmetric cell (e.g., Stainless Steel | Electrolyte | Stainless Steel). Measure impedance across a frequency range (e.g., 1 MHz to 0.1 Hz) at room temperature. Use the resulting Nyquist plot to calculate the ionic conductivity [1].

- Linear Sweep Voltammetry (LSV):

- Protocol: Using a Li | Electrolyte | Stainless Steel cell, perform a voltage sweep from the open-circuit voltage to a higher voltage (e.g., 6 V vs Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s). The current spike indicates the electrochemical stability window [1].

- Lithium-Ion Transference Number:

- Protocol: This can be determined using the Bruce-Vincent method on a Li | Electrolyte | Li symmetric cell, combining DC polarization and EIS measurements. The single-ion conducting CSE60–cellulose membrane achieved a high transference number of 0.89 [3].

The experimental workflow for the preparation and characterization of SN-based electrolytes is summarized below.

4. Key Performance Data The table below summarizes the electrochemical performance of different SN-based electrolytes reported in recent literature.

Table 2: Electrochemical Performance of Advanced SN-Based Electrolytes

| Electrolyte Type | Key Feature | Ionic Conductivity | Li⁺ Transference No. | Electrochemical Stability | Cycling Performance | Ref | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Entropy-Driven PCPE | Four-anion mixture (TFSI⁻, ODFB⁻, BF₄⁻, FSI⁻) | 2.01 mS/cm at RT | - | Up to 4.55 V (vs Li⁺/Li) | Li||LiCoO₂: 88.8% retention after 300 cycles at 0.5C | [4] | | CSE60–Cellulose | SN polymerized on LLZTO | 3.54 × 10⁻⁵ S/cm at 30°C | 0.89 | 0 - 4.98 V (vs Li⁺/Li) | Li||LNMO: 88.59% retention after 200 cycles at 1C | [3] | | Branched PAN PPCE | Unique 3D polymer architecture | Substantially improved vs. linear PAN | - | - | - | [2] |

Discussion and Outlook

The protocols outlined above demonstrate the versatility of SN as a platform for designing high-performance solid-state electrolytes. Key advancements include using entropy-driven anion mixtures to optimize solvation entropy and ion transport [4], and employing inorganic fillers like LLZTO to create single-ion conduction pathways [3]. Furthermore, the architectural design of polymer additives, such as branched PAN, is pivotal for creating continuous ion-transport channels and enhancing overall electrolyte performance [2].

A critical consideration for your work with succinonitrile-d4 will be the verification of its behavior compared to standard SN. While the preparation protocols are expected to be similar, characterization techniques like Raman spectroscopy or NMR will be essential to confirm the impact of deuteration on molecular conformation and ion-polymer matrix interactions.

References

- 1. Succinonitrile-Polymer Composite Electrolytes for Li-Ion ... [pmc.ncbi.nlm.nih.gov]

- 2. Branched Polyacrylonitrile Enabling Highly Lithium-Ion ... [pmc.ncbi.nlm.nih.gov]

- 3. Polymerization of succinonitrile on a garnet surface for ... [pubs.rsc.org]

- 4. Entropy-driven plastic crystal polymer electrolyte for ... [ui.adsabs.harvard.edu]

Succinonitrile d4 LiTFSI electrolyte protocol

Introduction to SN-based Electrolytes

Succinonitrile (SN) is a plastic crystal material that exhibits high ionic conductivity when combined with lithium salts, making it a promising candidate for solid-state electrolytes [1]. Its derivatives demonstrate high ionic conductivity, good electrochemical stability, and the ability to form stable interfaces with electrode materials [2] [3]. These properties address key challenges in solid-state batteries, such as low ionic conductivity and interfacial instability.

Preparation Protocols and Formulations

Here are detailed methodologies for preparing different types of SN-based electrolytes, from basic compositions to more advanced composite systems.

Basic SN-LiTFSI Plastic Crystal Electrolyte (PCE)

This protocol outlines the preparation of a foundational two-component electrolyte [1].

- Materials:

- Succinonitrile (SN, ≥99%)

- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, 99.9%)

- Equipment:

- Argon-filled glovebox (O₂ and H₂O <0.1 ppm)

- Heating mantle or sand bath

- Magnetic stirrer

- Procedure:

- Inside the glovebox, place solid SN in a sealed vial.

- Heat the SN to 70 °C on a sand bath until fully molten.

- Add LiTFSI to the molten SN to achieve a concentration of 0.4 mol/L.

- Stir the mixture vigorously until a clear, homogeneous solution is obtained.

- The resulting PCE can be cast directly onto electrodes or into a mold for cooling and solidification.

Polymer-Enhanced PCE

To improve mechanical properties, polymers can be added. The following table compares the effects of different polymers [1].

- Procedure:

- Follow the basic PCE preparation protocol.

- After the LiTFSI is fully dissolved, add 10% w/w of the chosen polymer to the melt.

- Continue stirring until a homogeneous solution is formed. This may take longer for some polymers like PAN.

Table 1: Properties of SN-LiTFSI Electrolytes with Different Polymer Additives

| Polymer Additive | Key Morphological Influence | Ionic Conductivity at RT | Electrochemical Stability Window | Key Outcome |

|---|---|---|---|---|

| Polyacrylonitrile (PAN) | Semicrystalline | ~10⁻⁴ S/cm | -- | Highest ionic conductivity and increased mechanical strength [1]. |

| Poly(ethylene oxide) (PEO) | Semicrystalline; enhances crystallinity | -- | ≥4.5 V vs. Li⁺/Li | Extended electrochemical stability window [1]. |

| Poly(vinylpyrrolidone) (PVP) | Amorphous; enhances crystallinity | -- | -- | Lamellae-like superstructures; increased onset of SN sublimation [1]. |

| Poly(ethylene carbonate) (PEC) | Amorphous | -- | -- | Did not improve mechanical strength [1]. |

In Situ Polymerized SN Composite Electrolyte

This advanced protocol describes the creation of a single-ion conducting composite electrolyte through in situ polymerization of SN on a garnet ceramic surface [2].

- Materials:

- Succinonitrile (SN)

- Li₆.₄La₃Zr₁.₄Ta₀.₆O₁₂ (LLZTO) garnet powder

- Flexible cellulose membrane (as a support)

- Procedure:

- Mix SN with LLZTO powder (e.g., 60 wt% LLZTO).

- Heat the mixture to 90 °C to induce the polymerization of SN. This reaction is spontaneously catalyzed by oxygen and lanthanum atoms on the LLZTO surface, generating a polymer (pSCN) with a conjugated C=N structure.

- The resulting pSCN/LLZTO composite is then integrated into a 35 μm thick cellulose-based membrane to form the final composite solid electrolyte (CSE).

Cross-linked Polyurethane-SN Elastomeric Electrolyte

This formulation yields an ultra-high elasticity electrolyte, ideal for maintaining robust interfacial contact [3].

- Materials:

- Succinonitrile (SN)

- LiTFSI

- Cross-linked Polyurethane (PU)

- Procedure:

- Combine cross-linked PU, SN, and LiTFSI to form the PU-SN-LiTFSI electrolyte.

- The resulting electrolyte is an ultrahigh elastic solid polymer electrolyte (SPE).

Characterization and Performance Data

Rigorous characterization is essential to evaluate electrolyte performance. The following data summarizes the properties of the various SN-based electrolytes described above.

Table 2: Electrochemical and Mechanical Performance of Advanced SN-Based Electrolytes

| Electrolyte System | Ionic Conductivity | Li⁺ Transference No. | Mechanical Properties | Electrochemical Stability Window |

|---|---|---|---|---|

| pSCN/LLZTO-cellulose CSE [2] | 3.54 × 10⁻⁵ S/cm @ 30°C | 0.89 | Flexible membrane (35 μm thick) | 0 - 4.98 V vs. Li⁺/Li |

| PU-SN-LiTFSI SPE [3] | 2.86 × 10⁻⁴ S/cm @ RT | -- | Tensile strength: 3.8 MPa; Elongation: >3000% | -- |

| PCE + PAN [1] | ~10⁻⁴ S/cm @ RT | -- | Increased mechanical strength | -- |

Experimental Workflow and Key Mechanisms

The diagrams below illustrate the core experimental workflow and a key stabilization mechanism enabled by SN-based electrolytes.

Diagram 1: Experimental workflow for preparing SN-based electrolytes

Diagram 2: Mechanism of in-situ polymerization and interface stabilization

Application in Solid-State Batteries

These electrolytes have demonstrated excellent performance in practical battery configurations:

- Lithium Metal Batteries: A Li/Li symmetric cell using the pSCN/LLZTO-cellulose CSE achieved long-term stability over 2500 hours of lithium deposition/stripping [2]. A full cell with a LiNi₀.₅Mn₁.₅O₄ (LNMO) cathode cycled at a high voltage (3.5–4.9 V) showed 88.59% capacity retention after 200 cycles at 1C [2].

- Room Temperature Operation: The PU-SN-LiTFSI electrolyte enabled a solid-state battery to deliver a high specific capacity of 150 mAh g⁻¹ at 0.2C and cycle stably for 700 cycles at 0.5C at room temperature [3].

Critical Safety and Handling Notes

- Inert Atmosphere: All preparation steps must be conducted in an argon-filled glovebox to prevent moisture absorption and decomposition of materials [1].

- Thermal Stability: SN has a known sublimation tendency. The addition of certain polymers like PEO can decelerate this process, improving safety during processing and operation [1].

- High-Voltage Compatibility: When using high-voltage cathode materials (e.g., LNMO), ensure the selected electrolyte formulation has a sufficient electrochemical stability window, such as the in situ polymerized CSE [2].

Conclusions and Outlook

Succinonitrile-based electrolytes with LiTFSI represent a versatile platform for developing high-performance solid-state lithium metal batteries. The protocols outlined provide a clear path for synthesizing electrolytes with tailored properties.

Future research directions include further optimizing the polymer-cerica synergy in composite electrolytes, exploring these concepts for sodium metal batteries [4], and scaling up the production of thin, flexible electrolyte membranes for commercial application.

References

- 1. Succinonitrile-Polymer Composite Electrolytes for Li-Ion ... [pmc.ncbi.nlm.nih.gov]

- 2. Polymerization of succinonitrile on a garnet surface for ... [pubs.rsc.org]

- 3. Ultrahigh Elastic Polymer Electrolytes for Solid-State ... [pubmed.ncbi.nlm.nih.gov]

- 4. Succinonitrile-Modulated Polymer Electrolyte for Ultra- ... [pubmed.ncbi.nlm.nih.gov]

Introduction to Succinonitrile-Polymer Composite Electrolytes

References

- 1. Succinonitrile-Polymer Composite Electrolytes for Li-Ion ... [pmc.ncbi.nlm.nih.gov]

- 2. A Flexible, Fireproof, Composite Polymer Electrolyte ... [mdpi.com]

- 3. Succinonitrile-Modulated Polymer Electrolyte for Ultra- ... [pubmed.ncbi.nlm.nih.gov]

- 4. Polymerization of succinonitrile on a garnet surface for ... [pubs.rsc.org]

Comprehensive Application Notes: Succinonitrile in Electrochemical Systems

Introduction to Succinonitrile as a Plastic Crystal Electrolyte

Succinonitrile (SN), with the chemical structure N≡C−CH₂−CH₂−C≡N, is a low molecular weight plastic crystal that has emerged as a versatile material for advanced electrochemical applications. This dinitrile compound possesses exceptional properties that make it particularly valuable as a solid solvent or plasticizer in various energy storage and conversion devices. As a plastic crystal, SN exhibits a body-centered cubic structure between its solid-solid phase transition temperature (-35°C to -38°C) and its melting temperature (54°C to 58°C), which creates structural defects that enable high ionic mobility even in the solid state. This unique characteristic allows SN-based electrolytes to bridge the performance gap between liquid electrolytes (with high ionic conductivity but safety concerns) and traditional solid polymer electrolytes (with better safety but limited ionic transport) [1] [2].

The functional utility of SN in electrochemical systems stems from its favorable combination of physicochemical properties. SN demonstrates a high dielectric constant (ε = 55 at 25°C and 63 at 58°C), which promotes better dissociation of ionic salts, and a substantial donor number (14 kcal mol⁻¹), which enhances ion solvation. Additionally, its molecular structure features both gauche and trans isomers, where the trans isomers act as impurities that create mono-vacancies in the crystal lattice, facilitating molecular diffusivity and ion transport. The plastic crystal nature of SN also provides wax-like mechanical properties that contribute to better electrode-electrolyte contact while maintaining dimensional stability. These attributes make SN particularly valuable for developing next-generation electrolytes that combine high ionic conductivity, thermal stability, and mechanical integrity—addressing critical challenges in electrochemical devices ranging from lithium-ion and sodium-ion batteries to dye-sensitized solar cells [1] [2].

Key Properties and Electrolyte Formulations

Fundamental Characteristics

Table 1: Key properties of succinonitrile relevant to electrochemical applications

| Property | Value/Range | Electrochemical Significance |

|---|---|---|

| Molecular Weight | 80.09 g mol⁻¹ | Low molecular weight enhances mobility in composite systems |

| Melting Temperature (Tₘ) | 54-58°C | Allows solid-state operation at moderate temperatures |

| Solid-Solid Transition (Tₚc) | -35°C to -38°C | Maintains ionic conductivity below room temperature |

| Dielectric Constant (ε) | 55 at 25°C, 63 at 58°C | Promotes salt dissociation and ion pair separation |

| Donor Number | 14 kcal mol⁻¹ | Enhances cation solvation through nitrile group interactions |

| Crystal Structure | Body-centered cubic | Creates pathways for rapid ion transport |

| Thermal Stability | Up to 125°C in blends | Enables high-temperature device operation |

The electrochemical performance of SN-based electrolytes derives from their unique combination of properties that facilitate ion transport while maintaining structural integrity. The plastic crystal phase of SN exists in a cubic structure where molecules can undergo rotational and translational motions, creating a dynamic environment for ion migration. This molecular mobility, combined with SN's high dielectric constant, enables the effective dissolution and dissociation of various metal salts (Li⁺, Na⁺) while providing pathways for cation transport through coordination with the negatively polarized nitrile groups. The trans isomer content in SN creates lattice defects that further enhance ionic conductivity by providing additional sites for ion hopping. These fundamental characteristics make SN an ideal component for designing advanced electrolytes that require both high ionic conductivity and mechanical stability in demanding electrochemical applications [1] [2].

Electrolyte Composition and Performance

Table 2: SN-based electrolyte formulations and their electrochemical performance

| Electrolyte System | Composition | Conductivity at 25°C (S cm⁻¹) | Activation Energy (eV) | Key Applications |

|---|---|---|---|---|

| PEO-SN Solid Polymer Electrolyte | (1-x)PEO: xSN (x=0.1-0.15 mole) with LiI-I₂ | ~3-7 × 10⁻⁴ | ~0.8 | Dye-sensitized solar cells |

| PVdF-HFP Gel Polymer Electrolyte | PVdF-HFP/EC-PC/NaBF₄/SN (50 wt% SN) | ~4.55 × 10⁻³ | N/A | Sodium-ion batteries |

| PEO-NaClO₄-SN Electrolyte | PEO-NaClO₄ with 7 wt% SN | ~1.13 × 10⁻⁷ | N/A | Sodium-ion batteries |

| SN-LiTFSI Solid Electrolyte | PVdF-HFP with LiTFSI salt and SN | ~2.7 × 10⁻⁴ | N/A | Lithium metal batteries |

| PEO-TMSN Blend | 0.85PEO: 0.15TMSN with LiI-I₂ | ~1 × 10⁻⁴ | ~0.083 | High-temperature DSSCs |

The compositional optimization of SN-based electrolytes involves balancing the relative proportions of polymer matrix, plastic crystal, and ionic salt to achieve optimal performance. For solid polymer electrolytes, research indicates that SN content between 10-15 mole% in PEO matrices typically provides the best combination of reduced crystallinity and maintained mechanical properties, with the eutectic phase formation observed at x = 0.1 mole and phase separation occurring beyond x = 0.15 mole. In gel polymer electrolyte systems, higher SN concentrations (25-75 wt%) are feasible, with 50 wt% SN often delivering optimal ionic conductivity while maintaining adequate mechanical strength. The enhanced performance at this concentration is attributed to the optimal plasticization of the polymer matrix, which increases amorphous content while maintaining structural integrity. The tetramethyl variant of succinonitrile (TMSN) has also been investigated, showing higher molecular weight (136.2 g mol⁻¹), increased melting temperature (~171°C), and similar plastic crystal behavior, making it potentially suitable for applications requiring extended thermal stability [1] [2].

Detailed Experimental Protocols

Preparation of SN-Modified Solid Polymer Electrolytes

The standard protocol for preparing SN-modified solid polymer electrolytes involves a solution casting technique that ensures homogeneous distribution of components. Begin by weighing appropriate quantities of high molecular weight PEO (400,000 g mol⁻¹), succinonitrile (99% purity), and the desired ionic salt (e.g., LiI, NaBF₄, or LiTFSI) based on the target composition. For a typical composition of (0.9PEO:0.1SN)-LiI, use 0.9 mole fraction PEO and 0.1 mole fraction SN with the salt concentration adjusted to maintain an oxygen-to-cation ratio of 8:1 for lithium salts or 16:1 for sodium salts. Dissolve the components in a suitable anhydrous organic solvent (acetonitrile is preferred for nitrile compatibility) at a concentration of 5-10% w/v and stir continuously for 12-24 hours at 40-50°C until a homogeneous solution is obtained. Cast the solution onto chemically inert Petri dishes or Teflon molds and allow for slow solvent evaporation at room temperature for 24 hours, followed by vacuum drying at 40-50°C for an additional 24 hours to remove residual solvent. The resulting free-standing films should be approximately 50-100 μm thick, transparent, and mechanically robust with a wax-like consistency characteristic of plastic crystal composites [1].

For quality control, perform structural characterization using X-ray diffraction to confirm the reduction in PEO crystallinity and the formation of the desired composite structure. The XRD pattern should show a decrease in the characteristic PEO crystalline peaks at 2θ ≈ 19° and 23° with increasing SN content, indicating enhanced amorphous content. Thermal analysis via differential scanning calorimetry should reveal a single glass transition temperature and reduced melting enthalpy, confirming the plasticizing effect of SN. The electrochemical validation should include impedance spectroscopy to measure ionic conductivity, which typically exceeds 10⁻⁴ S cm⁻¹ at room temperature for optimized compositions. Ensure all preparation steps are conducted in a controlled atmosphere (argon-filled glove box with <1 ppm O₂ and H₂O) to prevent moisture absorption, which can significantly alter electrolyte properties [1].

Formulation of SN-Based Gel Polymer Electrolyte Membranes

The fabrication process for SN-based gel polymer electrolyte membranes (GPEMs) follows a multi-step procedure that ensures proper encapsulation of the plastic crystal within the polymer matrix. Start by dissolving the PVdF-HFP copolymer (400,000 g mol⁻¹ molecular weight) in anhydrous acetone at 8-10% w/v concentration with continuous stirring at 40°C until completely dissolved. Separately, prepare the liquid electrolyte component by mixing ethylene carbonate (EC) and propylene carbonate (PC) in a 1:1 volume ratio and dissolving the appropriate sodium salt (NaBF₄, NaClO₄, or NaTFSI) at a concentration of 1M. Add succinonitrile to the liquid electrolyte component at the desired weight percentage (25%, 50%, or 75% of the total composition) and heat gently to 60°C with stirring until a clear, homogeneous solution is obtained. Combine the polymer solution with the SN-containing liquid electrolyte gradually while maintaining vigorous stirring to ensure uniform distribution without phase separation. Cast the resulting slurry onto glass plates using a doctor blade set to 300-500 μm thickness and allow for initial solvent evaporation at room temperature for 1-2 hours, followed by vacuum drying at 70°C for 12 hours to remove residual solvent and form self-standing membranes [2].

The critical parameters for reproducible GPEM fabrication include maintaining a homogeneous mixing temperature of 50-60°C throughout the process to prevent premature crystallization of components, controlling the solvent evaporation rate to avoid bubble formation, and ensuring complete salt dissolution before membrane casting. The successful formation of GPEMs is indicated by transparent, flexible films with no visible phase separation or crystallinity. Characterization should include XRD analysis showing reduced crystallinity of PVdF-HFP (disappearance of peaks at 2θ ≈ 13.8°, 16.6°, 18.3°, 19.8°, and 39°) with increasing SN content, thermal analysis confirming stability up to 75°C, and electrochemical validation demonstrating ionic conductivity >10⁻³ S cm⁻¹ at 25°C for optimal compositions. These SN-based GPEMs typically exhibit wide electrochemical stability windows (~4.94 V), excellent ionic transference numbers (>0.8 for Na⁺), and superior wettability with contact angles <50°, making them suitable for high-performance sodium-ion battery applications [2].

Performance Analysis and Characterization Data

Thermal and Structural Properties

Table 3: Thermal and structural properties of SN-based electrolyte systems

| Electrolyte Composition | Crystallinity (%) | Glass Transition T₉ (°C) | Thermal Stability (°C) | Ionic Conductivity at 25°C (S cm⁻¹) |

|---|---|---|---|---|

| Pure PEO | ~70-80% | -60°C | ~200°C | ≤10⁻⁵ |

| PEO-SN (10 mole%) | ~25-35% | -65°C | ~125°C | ~3×10⁻⁴ |

| PEO-SN (15 mole%) | ~15-25% | -68°C | ~125°C | ~7×10⁻⁴ |

| PVdF-HFP/50% SN | ~20% | -70°C | ~75°C | ~4.55×10⁻³ |

| PEO-TMSN (15 mole%) | ~20-30% | -62°C | ~75°C | ~1×10⁻⁴ |

The structural modifications induced by SN incorporation play a crucial role in enhancing electrolyte performance. X-ray diffraction studies consistently show that adding SN to polymer matrices like PEO or PVdF-HFP significantly reduces crystallinity by disrupting polymer chain packing, thereby creating more amorphous regions for ion transport. In PEO-based systems, the characteristic crystalline peaks at 2θ ≈ 19° and 23° diminish with increasing SN content, with the most significant reduction observed at 10-15 mole% SN. Similarly, in PVdF-HFP systems, the crystalline peaks at 2θ ≈ 13.8°, 16.6°, 18.3°, 19.8°, and 39° decrease in intensity with SN addition, with optimal amorphous content achieved at 50 wt% SN. This crystallinity reduction directly correlates with enhanced segmental motion of polymer chains, which facilitates ion transport through the matrix. Fourier-transform infrared spectroscopy further confirms the interaction mechanism, showing shifts in the C≡N stretching vibration of SN (from 2243 cm⁻¹ to 2239 cm⁻¹) and changes in the CH₂ rocking and C-O-C stretching vibrations of PEO, indicating coordination between the SN molecules, polymer chains, and dissolved ions [1] [2].

The thermal behavior of SN-based electrolytes is critical for their application in high-temperature devices. Differential scanning calorimetry reveals that SN addition lowers the glass transition temperature (T𝑔) of polymer matrices, indicating enhanced chain mobility. For PEO-based systems, T𝑔 decreases from approximately -60°C for pure PEO to -68°C for compositions with 15 mole% SN. The melting enthalpy of PEO also decreases significantly with SN addition, confirming the reduction in crystallinity. Thermogravimetric analysis demonstrates that SN-PEO blends maintain thermal stability up to 125°C, while SN-PVdF-HFP systems are stable up to 75°C, which is sufficient for most electrochemical device applications. The decomposition profile typically shows a single major weight loss event corresponding to polymer decomposition, with no separate SN decomposition observed, indicating good integration of SN within the polymer matrix. These thermal properties ensure that SN-based electrolytes can maintain structural integrity and performance across the typical operating temperature ranges of most energy storage and conversion devices [1] [2].

Electrochemical Performance Metrics

The ionic conductivity of SN-based electrolytes represents one of their most significant advantages over conventional solid electrolytes. For PEO-based systems with optimal SN content (10-15 mole%), the room temperature conductivity typically ranges from 10⁻⁴ to 10⁻³ S cm⁻¹, which is 1-2 orders of magnitude higher than pure PEO electrolytes (≤10⁻⁵ S cm⁻¹). This enhancement stems from the combined effects of reduced crystallinity, increased amorphous content, and the intrinsic ion transport properties of the plastic crystal phase. The temperature dependence of conductivity follows the Arrhenius behavior with activation energies of approximately 0.8 eV for PEO-SN systems and 0.083 eV for PEO-TMSN systems, indicating different conduction mechanisms. The transference numbers for SN-based electrolytes are typically high (>0.8 for Na⁺ in PVdF-HFP systems), suggesting that ion transport occurs primarily through the cation, which is desirable for battery applications to minimize polarization effects. Additionally, these electrolytes exhibit wide electrochemical stability windows (~4.94 V for PVdF-HFP/SN systems), making them compatible with high-voltage electrode materials without risk of electrolyte decomposition [1] [2].

The performance benefits of SN-based electrolytes extend to actual electrochemical devices. In dye-sensitized solar cells (DSSCs), PEO-SN-LiI-I₂ electrolytes have achieved solar conversion efficiencies of 2-3.7% at 100 mW cm⁻² illumination, significantly higher than the 0.5% efficiency obtained with pure PEO-based electrolytes. This improvement is attributed to better charge transport properties and improved electrode-electrolyte contact provided by the plastic crystal component. In sodium-ion battery applications, SN-based gel polymer electrolytes demonstrate excellent cycle stability and rate capability due to their high ionic conductivity and good interfacial compatibility with electrodes. The plasticizing effect of SN also contributes to enhanced low-temperature performance, with maintained conductivity at sub-zero temperatures, addressing a key limitation of many conventional electrolytes. These performance characteristics make SN-based electrolytes particularly suitable for advanced electrochemical devices requiring high safety standards, wide operating temperature ranges, and long-term stability [1] [2].

Experimental Workflow and Performance Relationships

The following diagram illustrates the complete experimental workflow for preparing and characterizing SN-based electrolytes, highlighting the interconnected relationships between preparation parameters, structural characteristics, and ultimate electrochemical performance:

This workflow illustrates how the methodical preparation of SN-based electrolytes leads to specific structural properties that ultimately determine electrochemical performance. The critical composition optimization step directly influences the degree of crystallinity reduction and amorphous content enhancement, which are primary factors in achieving high ionic conductivity. The characterization phases provide essential feedback for refining preparation parameters, particularly in balancing SN content to maximize conductivity while maintaining mechanical integrity. The performance outcomes demonstrate how the fundamental properties translate to practical benefits in various applications, with the wide electrochemical stability window enabling high-voltage operation and the excellent interfacial compatibility ensuring long-term device stability. This systematic approach enables researchers to efficiently develop and optimize SN-based electrolytes for specific electrochemical applications [1] [2].

Conclusion and Future Perspectives